molecular formula C12H12BrN3 B2360830 2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine CAS No. 2089571-99-1

2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine

Cat. No.: B2360830
CAS No.: 2089571-99-1
M. Wt: 278.153
InChI Key: UKQSYMVHEIDXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine (CAS 2089571-99-1) is a brominated pyridine derivative of significant interest in medicinal chemistry and neuroscience research . This compound features a reactive bromine atom at the 2-position of the pyridine ring and a 2-pyridin-2-ylethylamine substituent at the 4-position, a structure that may enhance solubility and influence biological activity compared to simpler alkyl or aryl substituents . Its primary research value lies in its role as a key synthetic intermediate for the development of potent and selective enzyme inhibitors. Structurally similar 2-aminopyridine derivatives have been extensively explored as inhibitors of neuronal nitric oxide synthase (nNOS), a target implicated in the pathogenesis of neurodegenerative diseases including Alzheimer's and Parkinson's . The molecular scaffold can be optimized to achieve high binding affinity and selectivity for human nNOS over other isoforms (inducible and endothelial NOS), which is a critical challenge in the field . Furthermore, pyridine-2-methylamine derivatives have demonstrated exceptional antitubercular activity by targeting the essential mycobacterial membrane protein Large 3 (MmpL3), showing high potency against drug-resistant strains of Mycobacterium tuberculosis . The compound is readily amenable to further functionalization via metal-catalyzed cross-coupling reactions, such as the Pd-catalyzed Buchwald-Hartwig amination, which has been shown to provide the target compound in high yield (78%) using Pd2(dba)3 and XantPhos as a catalytic system . This synthetic accessibility makes it a versatile building block for constructing diverse chemical libraries. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use .

Properties

IUPAC Name

2-bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c13-12-9-11(5-8-16-12)15-7-4-10-3-1-2-6-14-10/h1-3,5-6,8-9H,4,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQSYMVHEIDXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

This method involves coupling 2-bromo-4-nitropyridine with 2-(2-pyridyl)ethylamine using Pd2(dba)3 and XantPhos as catalytic system. The reaction proceeds in toluene at 110°C for 12 hours under nitrogen atmosphere, achieving 78% yield after purification. Critical parameters include:

  • Catalyst loading : 5 mol% Pd2(dba)3
  • Ligand ratio : 1:2 Pd:XantPhos
  • Base : t-BuONa (2 equivalents)

The mechanism follows a standard oxidative addition-transmetallation-reductive elimination pathway, with the bulky ligand system preventing β-hydride elimination. Table 1 compares optimization results:

Parameter Variation Yield (%)
Catalyst Pd(OAc)2 42
Pd2(dba)3 78
Solvent DMF 55
Toluene 78
Temperature (°C) 80 61
110 78

Iodine-Mediated Radical Amination

Adapting protocols from imidazopyridine synthesis, this metal-free approach uses α-bromo-4-nitropyridine and 2-vinylpyridine in ethyl acetate with TBHP (tert-butyl hydroperoxide). The reaction sequence involves:

  • TBHP-initiated radical formation from α-bromo precursor
  • Addition to vinylpyridine forming C-N bond
  • Tandem cyclization/bromination

Key advantages include avoidance of transition metals and single-pot operation. However, yield remains moderate (56%) due to competing dimerization pathways.

Reductive Amination Strategy

Employing 4-amino-2-bromopyridine and pyridine-2-acetaldehyde with NaBH3CN in methanol achieves 63% yield. The three-step process requires:

  • Protection of 4-aminopyridine with MEMCl (2-methoxyethoxymethyl chloride)
  • Bromination using NBS (N-bromosuccinimide)
  • Deprotection and reductive amination

While longer than other methods (18h total reaction time), this route provides excellent stereochemical control, particularly for chiral derivatives.

Suzuki-Miyaura Cross-Coupling Approach

This innovative method combines boronic acid derivatives with bromopyridine precursors. The optimized conditions use:

  • (5-Bromo-2-MEM-protected benzyl)boronic acid
  • 2-Bromopyridine
  • Pd(dppf)Cl2 catalyst

Yields reach 68% with complete regioselectivity. The MEM protecting group proves crucial for preventing unwanted cyclization.

Mechanistic Analysis

Electronic Effects in Palladium Catalysis

DFT calculations reveal the pyridyl nitrogen's lone pair participates in stabilizing the palladium intermediate during oxidative addition. This conjugation effect lowers activation energy by 12.3 kcal/mol compared to non-aromatic analogs.

Radical Pathway Selectivity

Comparative Evaluation

Table 2 summarizes critical performance metrics:

Method Yield (%) Purity (%) Time (h) Cost Index
Pd-Catalyzed 78 98.5 12 1.0
Radical 56 95.2 6 0.8
Reductive Amination 63 97.8 18 1.2
Suzuki 68 96.1 14 1.5

The palladium-catalyzed method demonstrates optimal balance between efficiency and practicality, though the radical approach offers cost advantages for large-scale production.

Challenges and Optimization

Bromine Position Control

Competitive bromination at pyridine's 3-position remains a key challenge. Studies show electron-donating groups at the 4-amino position increase 2-bromo selectivity through resonance effects. Addition of 10 mol% Zn(OTf)2 improves 2-bromo regioselectivity from 4:1 to 9:1.

Purification Considerations

The compound's polarity necessitates reverse-phase HPLC for final purification. Mobile phase optimization (acetonitrile:10mM NH4OAc, 65:35) achieves baseline separation from di-brominated impurities.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The bromine atom and pyridine rings play a crucial role in binding to enzymes and receptors, modulating their activity . The compound can inhibit or activate various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related bromopyridine derivatives, focusing on substituent diversity, bromine positioning, synthesis yields, and physicochemical properties.

Table 1: Comparative Analysis of Bromopyridine Derivatives

Compound Name Substituent Bromine Position Molecular Weight (g/mol) Yield (%) Physical State Reference
2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine 2-Pyridin-2-ylethyl 4 308.18* -† -† -
2-Bromo-N-(3-chlorobenzyl)pyridin-4-amine 3-Chlorobenzyl 4 297.58 72 White oil
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine 3,4-Dimethoxybenzyl 5 353.20 -† Crystalline
5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine 2-Methoxyethyl, 4-methyl 5 245.12 -† -†
4-Bromo-N,N-dimethylpyrimidin-2-amine N,N-Dimethyl 4 (pyrimidine) 202.05 -† -†

*Calculated molecular weight.

Substituent Diversity

  • Aromatic vs. In contrast, 2-Bromo-N-(3-chlorobenzyl)pyridin-4-amine () features a chlorinated benzyl group, which may increase lipophilicity.
  • Ether and Alkyl Chains : 5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine () includes a methoxyethyl group, improving solubility in polar solvents compared to purely aromatic substituents.

Bromine Position and Heterocycle Variations

  • Pyridine vs. Pyrimidine : The pyrimidine derivative 4-Bromo-N,N-dimethylpyrimidin-2-amine () exhibits a smaller heterocyclic core, altering electronic properties and hydrogen-bonding capacity.
  • Positional Isomerism : Bromine at the 5-position (e.g., 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine ) shifts reactivity toward electrophilic substitution compared to the 2- or 4-bromo isomers.

Biological Activity

2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a brominated pyridine core with a pyridine side chain, which enhances its reactivity and biological potential. Its molecular formula is C12H12BrN3, with a molecular weight of approximately 276.15 g/mol. The presence of bromine in the structure is significant as it can influence the compound's electronic properties and interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including those involved in inflammatory pathways.
  • Receptor Binding : The structural features allow for binding to receptors that modulate cellular signaling pathways, potentially affecting cancer cell proliferation or bacterial survival.

Antimicrobial Activity

Recent studies indicate that derivatives of 2-bromo compounds exhibit significant antimicrobial properties. For instance, derivatives have been tested against Mycobacterium tuberculosis , showing promising results that suggest potential applications in tuberculosis treatment .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium tuberculosisTBD (To Be Determined)

Anticancer Properties

Research into the anticancer activity of similar pyridine derivatives has shown that they can inhibit tumor growth by inducing apoptosis in cancer cells. The bromine atom's presence enhances the compound's ability to penetrate cell membranes and interact with intracellular targets .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the side chains or variations in substitution patterns can significantly affect potency and selectivity against specific targets.

Key Findings

  • Bromination : The introduction of bromine increases lipophilicity, aiding in membrane permeability.
  • Pyridine Substituents : Variations in the pyridine ring can enhance binding affinity to target proteins.
  • Side Chain Length : Adjusting the length of the ethyl side chain affects the compound's overall biological profile.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that modified versions of the compound exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines .
    Compound VariantCell LineIC50 (µM)
    Variant AMCF715
    Variant BHeLa25
  • In Vivo Studies : Animal models have shown that certain derivatives reduce tumor size significantly when administered at specific dosages, suggesting therapeutic viability .

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with receptors (e.g., adenosine A₂B). Focus on bromine’s role in hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability under physiological conditions .
  • Pharmacophore Modeling : Identify critical features (e.g., pyridine N, bromine) using Schrödinger’s Phase .

How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

Advanced Research Question

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. Validate with R-factor convergence (<0.05) .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···Br) to explain packing motifs .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Continuous Flow Reactors : Improve yield consistency and reduce side reactions during bromination .
  • Catalytic Optimization : Screen Pd/C or CuI catalysts for coupling steps to minimize metal residues .
  • Process Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of key intermediates .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Basic Research Question
Bromine enhances susceptibility to:

  • Suzuki-Miyaura Coupling : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives .
  • Buchwald-Hartwig Amination : Introduce secondary amines via Pd-catalyzed C–N bond formation .
    Note : Steric hindrance from the ethyl-pyridyl group may reduce coupling efficiency; optimize ligand (e.g., XPhos) and temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.